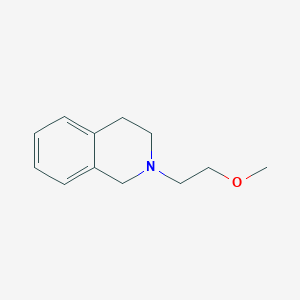
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce fully saturated tetrahydroisoquinoline derivatives.
科学研究应用
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methoxyethyl group.
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Another derivative with additional hydroxyl groups.
Uniqueness
2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituent, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
851040-36-3 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO/c1-14-9-8-13-7-6-11-4-2-3-5-12(11)10-13/h2-5H,6-10H2,1H3 |
InChI 键 |
SZZCXBDPQVOLHE-UHFFFAOYSA-N |
SMILES |
COCCN1CCC2=CC=CC=C2C1 |
规范 SMILES |
COCCN1CCC2=CC=CC=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


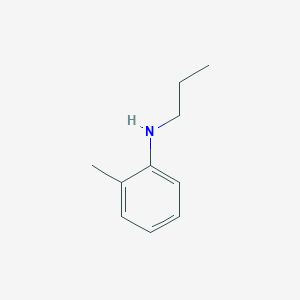

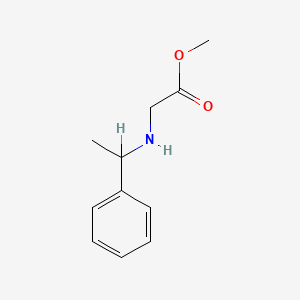
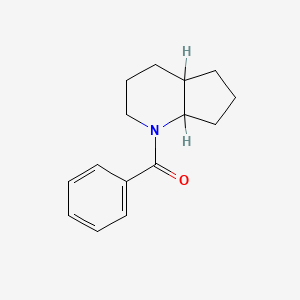
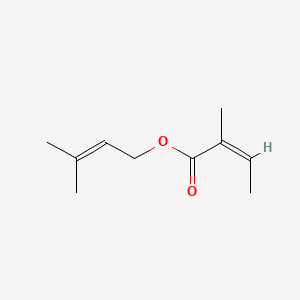
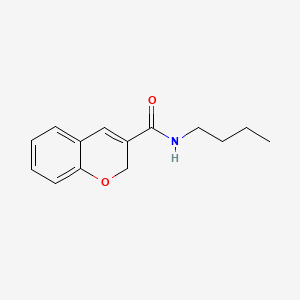
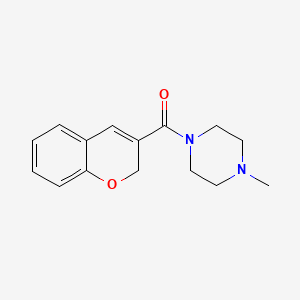
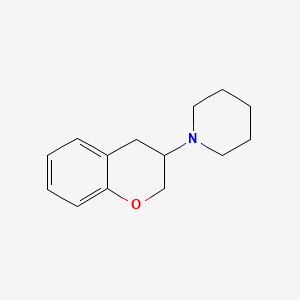

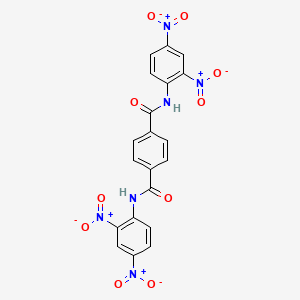
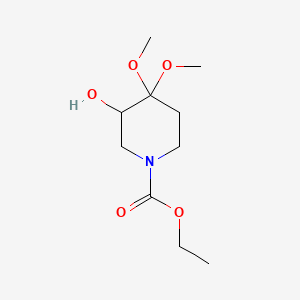
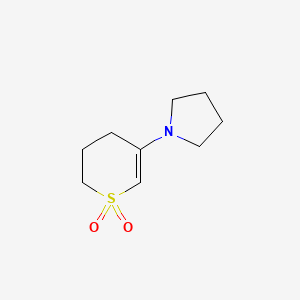
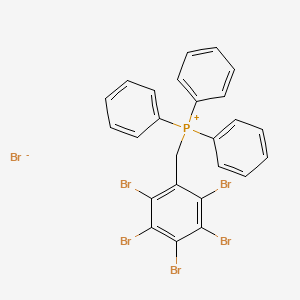
![1,3,7,8-Tetramethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660826.png)
